molecular formula C5H7ClN2O B1623224 Pyridin-2-amine 1-oxide monohydrochloride CAS No. 57097-28-6

Pyridin-2-amine 1-oxide monohydrochloride

Cat. No. B1623224
CAS RN: 57097-28-6
M. Wt: 146.57 g/mol
InChI Key: NOIMNCLFBQMNIG-UHFFFAOYSA-N
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Description

Pyridin-2-amine 1-oxide monohydrochloride is a chemical compound with the molecular formula C5H7ClN2O and a molar mass of 146.57488 . It is also known as 2-Pyridinamine, 1-oxide .

Scientific Research Applications

  • Synthesis of 2-Aminopyridines Pyridin-2-amine 1-oxide monohydrochloride is utilized in the synthesis of 2-aminopyridines. This process involves a general and facile one-pot amination procedure, presenting a mild alternative to traditional S(N)Ar chemistry. A variety of amines and heterocyclic-N-oxides participate effectively in this transformation, indicating its broad applicability in organic synthesis (Londregan, Jennings, & Wei, 2010).

  • Catalysis in Coupling Reactions The compound has been found effective as a ligand in copper-catalyzed CN coupling reactions. It demonstrates great functional groups tolerance and exhibits excellent selective reactivity, making it a valuable tool in catalytic processes (Su, Qiu, Jiang, & Zhang, 2014).

  • Development of Macrocyclic Ligands Research on Schiff base and non-Schiff base macrocyclic ligands incorporating the pyridine moiety, like Pyridin-2-amine 1-oxide monohydrochloride, has shown their potential in forming metal complexes. These complexes play a significant role in coordination chemistry, offering structural elaboration through donor groups (Rezaeivala & Keypour, 2014).

  • Regioselective Oxyfunctionalization The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been explored, with Pyridin-2-amine 1-oxide monohydrochloride being a key component. This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides, demonstrating the compound's relevance in biotechnological applications (Stankevičiūtė et al., 2016).

Future Directions

Pyridine derivatives have significant clinical diversity and are considered precious sources of clinically useful agents in the field of medicinal chemistry research . The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization . This suggests that there could be future research directions in developing more efficient and sustainable synthesis methods for pyridine derivatives like Pyridin-2-amine 1-oxide monohydrochloride.

properties

IUPAC Name

1-hydroxypyridin-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-5-3-1-2-4-7(5)8;/h1-4,6,8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIMNCLFBQMNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)N(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972562
Record name 2-Iminopyridin-1(2H)-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-2-amine 1-oxide monohydrochloride

CAS RN

57097-28-6
Record name Pyridin-2-amine 1-oxide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057097286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iminopyridin-1(2H)-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridin-2-amine 1-oxide monohydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridin-2-amine 1-oxide monohydrochloride
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Reactant of Route 6
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